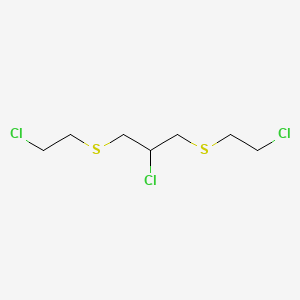
Propane, 1,3-bis(2-chloroethylthio)-2-chloro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propane, 1,3-bis(2-chloroethylthio)-2-chloro- is an organosulfur compound with the molecular formula C₇H₁₄Cl₃S₂ It is characterized by the presence of two 2-chloroethylthio groups and one additional chlorine atom attached to a propane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propane, 1,3-bis(2-chloroethylthio)-2-chloro- typically involves the reaction of 1,3-dichloropropane with 2-chloroethanethiol in the presence of a base. The reaction proceeds via a nucleophilic substitution mechanism, where the thiol group displaces the chlorine atoms on the propane backbone.
Reaction Conditions:
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Solvent: Common solvents include dichloromethane or tetrahydrofuran.
Catalyst/Base: A base such as sodium hydroxide or potassium carbonate is often used to facilitate the reaction.
Industrial Production Methods
Industrial production methods for Propane, 1,3-bis(2-chloroethylthio)-2-chloro- are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The product is then purified using techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Propane, 1,3-bis(2-chloroethylthio)-2-chloro- undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by various nucleophiles, such as amines or thiols.
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the chlorine atoms, yielding a simpler hydrocarbon structure.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Nucleophilic Substitution: Products include various substituted propane derivatives.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include dechlorinated hydrocarbons.
Scientific Research Applications
Propane, 1,3-bis(2-chloroethylthio)-2-chloro- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organosulfur compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Propane, 1,3-bis(2-chloroethylthio)-2-chloro- involves its interaction with nucleophiles, leading to the formation of various substituted products. The compound’s reactivity is primarily due to the presence of the chlorine atoms, which are susceptible to nucleophilic attack. The sulfur atoms also play a role in the compound’s chemical behavior, particularly in oxidation and reduction reactions.
Comparison with Similar Compounds
Similar Compounds
Propane, 1,3-dichloro-2-thio-: Similar structure but lacks the additional chlorine atom.
Propane, 1,3-bis(2-chloroethylthio)-: Similar structure but lacks the additional chlorine atom on the propane backbone.
Ethane, 1,2-bis(2-chloroethylthio)-: Shorter carbon chain but similar functional groups.
Uniqueness
Propane, 1,3-bis(2-chloroethylthio)-2-chloro- is unique due to the presence of three chlorine atoms and two 2-chloroethylthio groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Properties
CAS No. |
63905-12-4 |
|---|---|
Molecular Formula |
C7H13Cl3S2 |
Molecular Weight |
267.7 g/mol |
IUPAC Name |
2-chloro-1,3-bis(2-chloroethylsulfanyl)propane |
InChI |
InChI=1S/C7H13Cl3S2/c8-1-3-11-5-7(10)6-12-4-2-9/h7H,1-6H2 |
InChI Key |
GHOGATWOCSSKCC-UHFFFAOYSA-N |
Canonical SMILES |
C(CCl)SCC(CSCCCl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


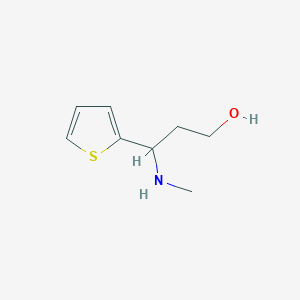
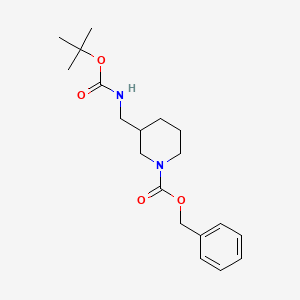
![8-(Bromomethyl)-2-(2-chloroethyl)-2-azaspiro[4.5]decane](/img/structure/B13950697.png)
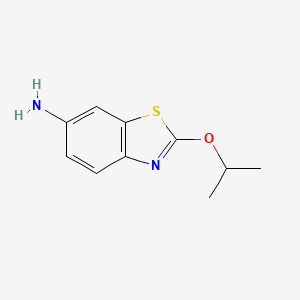
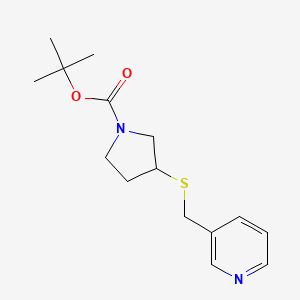
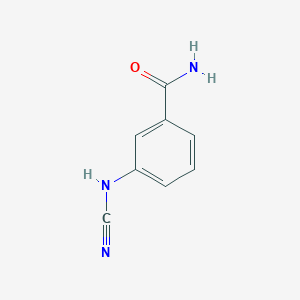
![tert-Butyl 2-(2-aminoacetyl)-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13950725.png)

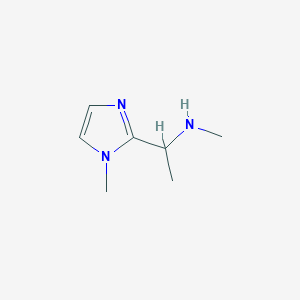
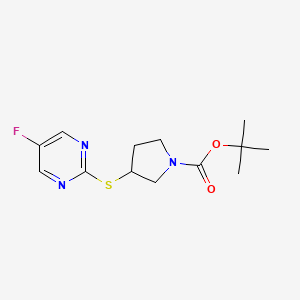
![3-({[(4-Ethylphenoxy)acetyl]carbamothioyl}amino)-2-methylbenzoic acid](/img/structure/B13950748.png)
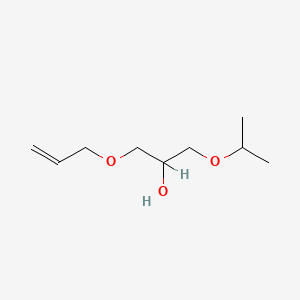

![3-(5-isopropyl-2-methoxyphenyl)-N-(tetrahydro-2H-pyran-4-yl)imidazo[1,2-b]pyridazin-6-amine](/img/structure/B13950761.png)
